

Introduction: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(4-Bromophenyl)butan-1-ol**

Cat. No.: **B1516967**

[Get Quote](#)

4-(4-Bromophenyl)butan-1-ol is a bifunctional organic molecule of significant interest to researchers in drug discovery and synthetic chemistry. Its structure incorporates a brominated aromatic ring, a feature that makes it an excellent substrate for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity. The terminal primary alcohol provides a reactive handle for esterification, etherification, oxidation, or conversion to other functional groups. This dual functionality renders it a valuable intermediate for constructing larger, more complex molecules, particularly in the development of novel therapeutic agents and chemical probes. This guide provides a detailed overview of its core properties, a validated synthesis protocol, and its applications.

Part 1: Physicochemical and Structural Properties

The fundamental characteristics of a molecule dictate its behavior in chemical reactions and biological systems. **4-(4-Bromophenyl)butan-1-ol** is a solid at room temperature, a property influenced by its molecular weight and the potential for intermolecular hydrogen bonding via the hydroxyl group.

Molecular Structure Visualization

The spatial arrangement of atoms in **4-(4-Bromophenyl)butan-1-ol** is foundational to its reactivity. The structure consists of a butane chain where one terminal methyl group is replaced by a hydroxyl group (-OH), and the hydrogen atom at the para-position of a benzene ring, attached to the other end of the butane chain, is substituted with a bromine atom.

Caption: Molecular structure of **4-(4-Bromophenyl)butan-1-ol**.

Quantitative Data Summary

Key identifying and physical properties are summarized in the table below for quick reference. The molecular weight is a critical parameter for stoichiometric calculations in synthesis, while the CAS number provides a unique identifier for database and regulatory searches.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ BrO	[1] [2]
Molecular Weight	229.11 g/mol	[2] [3]
CAS Number	75906-36-4	[2]
Physical Form	Solid	
Monoisotopic Mass	228.01498 Da	[1]
InChI Key	NDWAJMWJTWOGFN- UHFFFAOYSA-N	[1]

Part 2: Synthesis Protocol

The synthesis of **4-(4-bromophenyl)butan-1-ol** is not commonly detailed as a direct procedure in much of the literature. However, a robust and logical pathway involves the synthesis of its carboxylic acid precursor, 4-(4-bromophenyl)butanoic acid, followed by its reduction. This two-step approach is reliable and utilizes well-established organic chemistry transformations.

Step 1: Synthesis of 4-(4-Bromophenyl)butanoic Acid via Clemmensen Reduction

This procedure adapts a known method for the reduction of a keto-acid, which is a common and effective route to the required butanoic acid intermediate.[\[4\]](#) The causality for this choice rests on the high-yield and reliability of the Clemmensen reduction for converting aryl ketones to alkanes without affecting the carboxylic acid or the aryl bromide.

Methodology:

- **Amalgamated Zinc Preparation:** In a fume hood, stir zinc powder (13.0 g, 200 mmol) with mercuric chloride (1.0 g, 4.8 mmol) in deionized water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes. This process creates a zinc-mercury amalgam, which is crucial for the reduction. Decant the aqueous solution carefully.
- **Reaction Setup:** To the freshly prepared amalgamated zinc, add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL).
- **Substrate Addition:** Add 3-(4-Bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) to the reaction mixture.
- **Reflux:** Heat the mixture to reflux at 100°C for 24 hours. To maintain the acidic conditions necessary for the reduction, replenish the reaction with concentrated HCl (1 mL) every 6 hours.
- **Workup and Purification:** After cooling to room temperature, filter the mixture to remove the remaining zinc. Separate the organic phase and remove the toluene under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (eluent: 3:1 hexane/ethyl acetate) to yield pure 4-(4-bromophenyl)butanoic acid.^[4]

Step 2: Reduction of 4-(4-Bromophenyl)butanoic Acid to 4-(4-Bromophenyl)butan-1-ol

The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent, as the carboxyl group is relatively unreactive. Lithium aluminum hydride (LiAlH_4) is the reagent of choice for this transformation due to its high reactivity.

Methodology:

- **Reaction Setup:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH_4) in anhydrous tetrahydrofuran (THF). Caution: LiAlH_4 reacts violently with water.
- **Substrate Addition:** Dissolve the 4-(4-bromophenyl)butanoic acid (from Step 1) in anhydrous THF and add it dropwise to the stirred LiAlH_4 suspension at 0°C (ice bath). The slow addition is critical to control the exothermic reaction.

- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
- Quenching (Self-Validating System): Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is a self-validating system; its successful execution results in the formation of a granular, easily filterable precipitate of aluminum salts, simplifying the purification process.
- Isolation and Purification: Filter the granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude **4-(4-bromophenyl)butan-1-ol**. Further purification can be achieved via silica gel chromatography if necessary.

Caption: Two-step synthesis workflow for **4-(4-Bromophenyl)butan-1-ol**.

Part 3: Applications in Drug Development

The true value of **4-(4-bromophenyl)butan-1-ol** lies in its utility as a versatile intermediate. The aryl bromide moiety is a cornerstone for building molecular diversity. For instance, in the development of novel endothelin receptor antagonists, similar bromophenyl structures have served as key starting points for creating complex pyrimidine-based drugs like Macitentan.^[5] The butanol side chain can be modified to introduce linkers or pharmacophoric features that modulate solubility, cell permeability, and target engagement. Its structural motifs are also present in analogs of atypical antipsychotic agents, where the butyrophilin-like scaffold is explored for multireceptor binding profiles.^[6]

Part 4: Safety and Handling

As a laboratory chemical, **4-(4-bromophenyl)butan-1-ol** requires careful handling.

- Hazard Classification: It is classified as an acute oral toxicant (Category 4).
- Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.^[7] All handling should be performed in a well-ventilated fume hood.^[7] Avoid inhalation of dust and contact with skin and eyes.

- Storage: The compound should be stored in a tightly sealed container in a dry, cool place, away from incompatible materials such as strong oxidizing agents.[2][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-(4-bromophenyl)butan-1-ol (C₁₀H₁₃BrO) [pubchemlite.lcsb.uni.lu]
- 2. 4-(4-bromophenyl)butan-1-ol - CAS:75906-36-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4-(2-Bromophenyl)butan-1-ol | C₁₀H₁₃BrO | CID 22136233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: A Versatile Building Block in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1516967#4-4-bromophenyl-butan-1-ol-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com